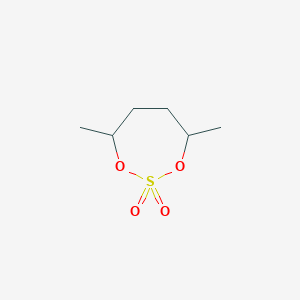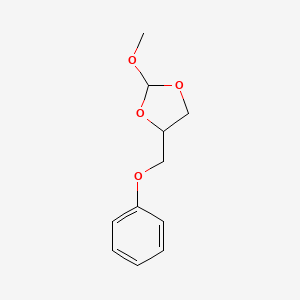![molecular formula C18H18ClN5O3 B14500731 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]- CAS No. 65086-47-7](/img/structure/B14500731.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- is a complex organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its azo group, which is responsible for its vibrant color properties, making it useful as a dye in textiles and other materials .
Méthodes De Préparation
The synthesis of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 3-methylphenol. The resulting azo compound is then reacted with 2-hydroxyethylamine to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the azo group, resulting in the cleavage of the azo bond and formation of corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound’s color properties make it useful in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutic applications.
Industry: It is widely used as a dye in the textile industry, providing vibrant and durable colors to fabrics.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their physical and chemical properties. The pathways involved in its action include electron transfer processes and interactions with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- can be compared with other azo compounds such as:
Disperse Orange 30: Similar in structure but with different substituents, leading to variations in color properties and applications.
Disperse Orange 61: Another azo dye with distinct chemical properties and uses.
The uniqueness of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- lies in its specific substituents, which confer unique color properties and reactivity compared to other azo compounds .
Propriétés
Numéro CAS |
65086-47-7 |
|---|---|
Formule moléculaire |
C18H18ClN5O3 |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H18ClN5O3/c1-13-11-14(23(9-10-25)8-2-7-20)3-5-17(13)21-22-18-6-4-15(24(26)27)12-16(18)19/h3-6,11-12,25H,2,8-10H2,1H3 |
Clé InChI |
QDBJRXJHWACKOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


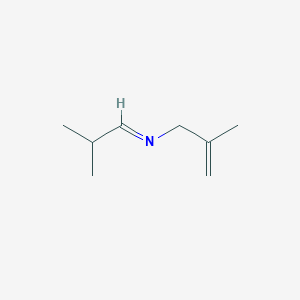
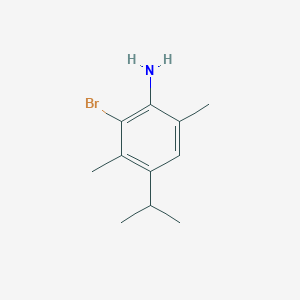
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

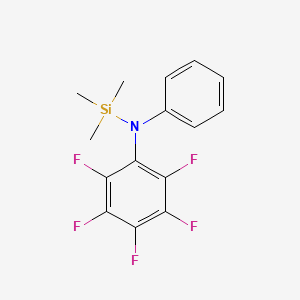
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
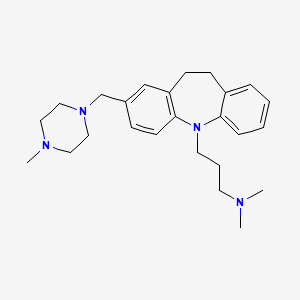
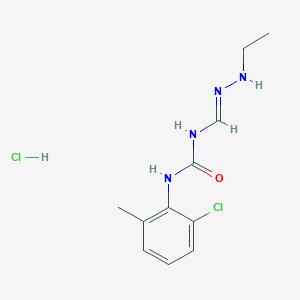
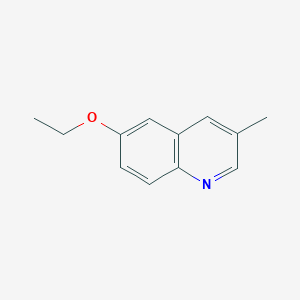
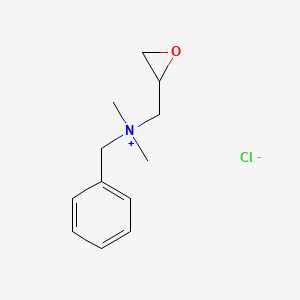
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
